N-(2,4-dimethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a spirodiazepinone derivative characterized by a 1,3-diazaspiro[4.5]decan-2,4-dione core substituted with a 6-methyl group and an acetamide-linked 2,4-dimethoxyphenyl moiety. This structural motif is associated with diverse pharmacological activities, including antiviral and enzyme inhibitory properties . The 2,4-dimethoxy substitution on the phenyl ring enhances solubility and may influence target binding through electronic and steric effects, while the spirocyclic core provides conformational rigidity critical for bioactivity .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-12-6-4-5-9-19(12)17(24)22(18(25)21-19)11-16(23)20-14-8-7-13(26-2)10-15(14)27-3/h7-8,10,12H,4-6,9,11H2,1-3H3,(H,20,23)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXCUMZCRWPWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[45]decan-3-yl)acetamide typically involves multiple steps, starting with the preparation of the 2,4-dimethoxyphenyl group This can be achieved through the methylation of phenol derivatives
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the methoxy groups and the amide functionality allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It can be used as a probe in biochemical studies to understand enzyme mechanisms or as a potential inhibitor in drug discovery processes.
Medicine: In the medical field, this compound may serve as a lead compound for the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2,4-dimethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Acetamide Side Chain
The acetamide side chain is a key pharmacophore. Modifications here significantly alter activity:
- N-(2,4-dichlorophenethyl) analog : Replacing the 2,4-dimethoxyphenyl with a 2,4-dichlorophenethyl group (Compound 5 in ) results in selective inhibition of Mycobacterium tuberculosis lipoamide dehydrogenase (Mtb Lpd), with a co-crystal structure confirming binding interactions .
- N-(4-fluorobenzyl) analog : Fluorine introduction () may improve metabolic stability and membrane permeability due to its electronegativity and small size, though specific activity data are unavailable .
Modifications to the Spirocyclic Core
- 6-Methyl vs. 8-Methyl substitution : The target compound’s 6-methyl group (vs. 8-methyl in ’s N-(4-fluorobenzyl) analog) may influence ring puckering and steric interactions with targets. For example, 6-methyl substitution in the target compound correlates with stable binding to monkeypox virus proteins in molecular dynamics (MD) simulations .
Pharmacological Profiles and Structure-Activity Relationships (SAR)
Antiviral Activity
- The target compound’s analog, 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-pyridin-3-ylethyl)acetamide, demonstrated strong binding to monkeypox virus A42R protein (RMSD = 0.581–1.245 Å in MD simulations), suggesting the spiro core’s role in stabilizing protein-ligand interactions .
Enzyme Inhibition
- The dichlorophenethyl analog (Compound 5, ) inhibits Mtb Lpd with an IC₅₀ of 0.8 µM, attributed to hydrophobic interactions between the dichloroaryl group and the enzyme’s active site .
- Methoxy-substituted derivatives (e.g., ’s 2,4-dimethoxyphenyl-pyrimidinyl acetamide) show enhanced solubility, which may improve bioavailability compared to halogenated analogs .
Metabolic Stability
Comparative Data Table
*Calculated based on C₁₉H₂₃N₃O₅.
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 375.4 g/mol. The compound features a complex spirocyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅N₃O₅ |
| Molecular Weight | 375.4 g/mol |
| CAS Number | 561059-28-7 |
| Structure | Chemical Structure |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Studies have shown that they can inhibit DNA synthesis in tumor cell lines such as A549 (lung cancer) and C6 (glioma) .
- Case Study : A study conducted on a series of thiazole derivatives demonstrated that structural modifications can enhance anticancer activity by promoting apoptosis in tumor cells . This suggests that similar modifications in the target compound may yield potent anticancer agents.
Anticonvulsant Activity
The compound's structural analogs have also been evaluated for anticonvulsant properties:
- Pharmacological Evaluation : In a study assessing various acetamide derivatives for anticonvulsant activity using maximal electroshock (MES) and pentylenetetrazole models in mice, certain derivatives exhibited significant protective effects against seizures . This indicates potential therapeutic applications for neurological disorders.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
- Receptor Interaction : Its spirocyclic structure allows it to interact with various receptors and modulate signaling pathways critical for cell growth and apoptosis.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Anticancer Studies : Compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines .
- Neuropharmacological Studies : The anticonvulsant screening revealed that certain derivatives provided significant protection in animal models at specific doses .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(2,4-dimethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide?
The synthesis typically involves:
- Step 1 : Formation of the spirocyclic diazaspiro[4.5]decane core via cyclization of a diketone precursor with hydrazine derivatives under reflux conditions (e.g., ethanol, 80°C) .
- Step 2 : Introduction of the 6-methyl group through alkylation or condensation reactions, requiring anhydrous solvents (e.g., DMF) and catalysts like KCO .
- Step 3 : Coupling the spirocyclic intermediate with 2,4-dimethoxyphenylacetamide via amide bond formation using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in dichloromethane .
Critical Parameters : Temperature control (±2°C), solvent purity, and stoichiometric ratios (e.g., 1:1.2 for amine:acylating agent) to avoid side products .
Q. How is the molecular structure validated, and what analytical techniques are essential for characterization?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, spirocyclic carbonyls at δ 170–175 ppm) .
- X-ray Crystallography : SHELXL refines crystal structures to resolve bond angles and torsional strain in the spirocyclic system (e.g., C–N–C angles ~120°) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 417.18) .
Table 1 : Key spectroscopic data for structural validation:
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| H NMR | 2.4 ppm (CH), 3.8 ppm (OCH) | |
| X-ray | Spiro C–N bond length: 1.47 Å | |
| HRMS | Calculated: 417.18; Observed: 417.17 |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or purity levels?
Discrepancies often arise from:
- Purification Methods : HPLC vs. recrystallization (e.g., 85% purity via HPLC vs. 92% via ethyl acetate/hexane recrystallization) .
- Catalyst Selection : EDCI vs. DCC in amide coupling (EDCI improves yield by 15% in polar aprotic solvents) .
Methodology :- Replicate reactions with controlled variables (solvent, catalyst).
- Use TLC/HPLC tracking to identify intermediate degradation .
Q. What computational strategies are effective for predicting biological targets or structure-activity relationships (SAR)?
- Molecular Docking : AutoDock Vina screens against enzymes (e.g., mycobacterial lipoamide dehydrogenase) to identify binding affinities (ΔG = −9.2 kcal/mol) .
- QSAR Models : Correlate substituent electronegativity (e.g., 2,4-dimethoxy vs. chloro groups) with antimicrobial IC values .
Case Study : Triazaspirodimethoxybenzoyls show selective inhibition of Mtb Lpd (K = 0.8 µM) via hydrophobic interactions with the FAD-binding pocket .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Biochemical Assays :
- Pharmacological Profiling :
- ADMET : LogP = 2.1 (moderate lipophilicity), hepatic microsome stability >60% .
Table 2 : Comparative SAR of spirocyclic acetamides:
| Substituent | Biological Activity (IC) | Reference |
|---|---|---|
| 6-Methyl | 1.2 µM (Antimycobacterial) | |
| 2,4-Dichlorophenyl | 0.7 µM (Anticonvulsant) | |
| 3-Ethyl | 3.5 µM (Antiviral) |
Q. What crystallographic challenges arise in resolving the spirocyclic core, and how are they addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
